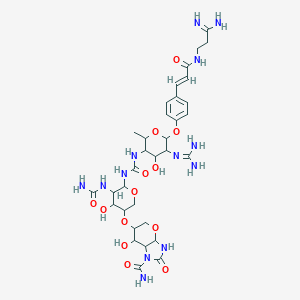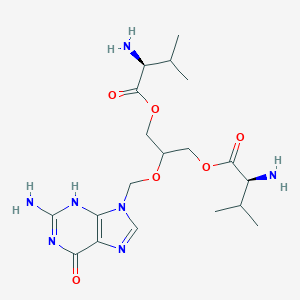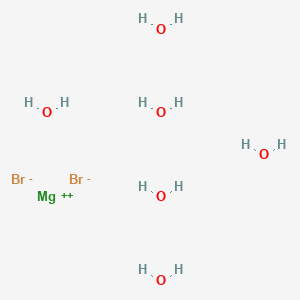
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Overview
Description
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is derived from the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. It crystallizes as a dihydrate and is composed of flat molecules that form a three-dimensional network through hydrogen bonding, facilitated by water molecules (Wu, Liu, & Ng, 2005).
Synthesis Analysis
The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involves treating metronidazole with various aryl and hetero-aryl carboxylic acids, in the presence of 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process forms 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives with confirmed structures through various spectroscopic techniques (Salar et al., 2017).
Molecular Structure Analysis
The molecular structure is planar, with molecules linked through water molecules by hydrogen bonding into a three-dimensional network. The structural integrity is maintained through extensive hydrogen bonding interactions between acid and imidazolyl components in crystalline forms (Jin et al., 2015).
Chemical Reactions and Properties
The chemical properties of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involve hydrolytic catalysis, where the substance acts as a catalyst in the hydrolysis of p-nitrophenyl acetate, displaying the formation and subsequent decomposition of the acetyl hydroxamate intermediate (Kunitake & Horie, 1975).
Physical Properties Analysis
The crystal structure and physical properties of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and its derivatives are determined using X-ray diffraction analysis, indicating non-planar molecular structures with considerable π-electron delocalization within certain rings (Boechat et al., 2016).
Chemical Properties Analysis
The chemical properties are highlighted by its reactivity and ability to form various salts and complexes, driven by noncovalent bonding between carboxylic acids and imidazole groups. The crystal packing in these structures is influenced by electrostatic and weak interactions, demonstrating the compound's versatility in forming supramolecular assemblies (Nath & Baruah, 2012).
Scientific Research Applications
Crystal Structure and Hydrogen Bonding Network : A study by Wu, Liu, & Ng (2005) explored the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to the crystallization of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid as a dihydrate. This study highlighted the planar structure of the molecule and how it forms a three-dimensional network through hydrogen bonding with water molecules (Wu, Liu, & Ng, 2005).
β-Glucuronidase Inhibitory Activity : Salar et al. (2017) conducted a study on the biology-oriented drug synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives. The research revealed that most derivatives showed good β-glucuronidase inhibitory activity, which is significant for potential therapeutic applications (Salar et al., 2017).
Antimicrobial Activity : Cavalleri, Volpe, & Arioli (1977) synthesized various 2-nitro-1H-imidazoles and evaluated their antimicrobial activities. The study found that several compounds exhibited significant antibacterial and antitrichomonal activity in mice (Cavalleri, Volpe, & Arioli, 1977).
Photochemical Rearrangement : Pfoertner & Daly (1987) examined the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions. Their research contributed to understanding the chemical rearrangements and hydrolysis of these compounds under specific conditions (Pfoertner & Daly, 1987).
Fluorescent Probe for Nickel Ion : Annaraj, Mitu, & Neelakantan (2016) designed and synthesized an imidazole containing amide fluorescence probe for Ni2+. This research is significant for the development of selective sensors for metal ions in various applications (Annaraj, Mitu, & Neelakantan, 2016).
Aldehyde Dehydrogenase Inhibition : Klink, Pachler, & Gottschlich (1985) synthesized 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), which exhibits a marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Antibacterial Activity : Letafat et al. (2008) synthesized a series of 1-methyl-4-nitro-1H-imidazole derivatives and evaluated their in-vitro antibacterial activity against various microorganisms. The study identified potent compounds against Gram-positive bacteria (Letafat et al., 2008).
Safety And Hazards
The safety and hazards associated with “1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid” include the GHS07 hazard classification. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
properties
IUPAC Name |
1-methyl-4-nitroimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULFBUDTAHAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476910 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
CAS RN |
109012-24-0 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109012-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)

